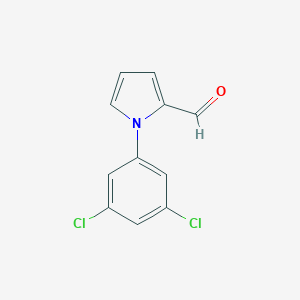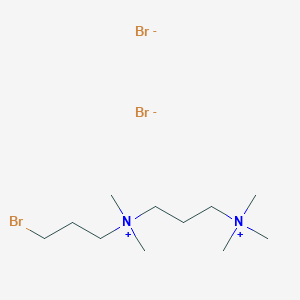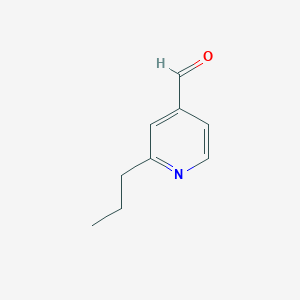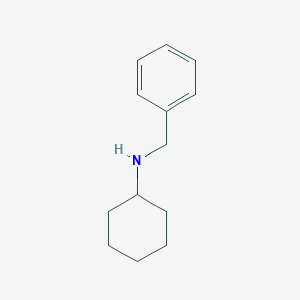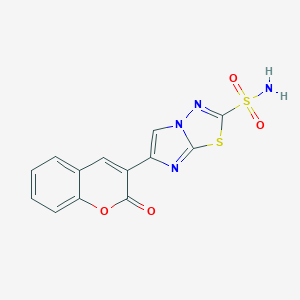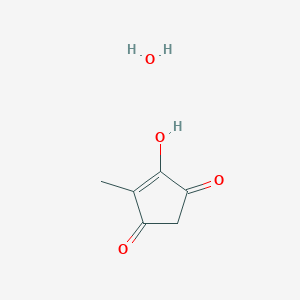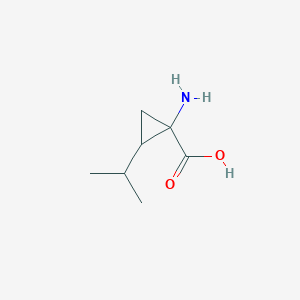
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-(9CI) is a cyclic amino acid that has been extensively studied for its potential application in scientific research. It is a chiral compound, which means that it has two enantiomers that are mirror images of each other. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-(9CI) involves its ability to bind to the active site of enzymes and inhibit their activity. This is achieved through the formation of a covalent bond between the inhibitor and the enzyme, which prevents the enzyme from functioning properly.
Biochemical and Physiological Effects:
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-(9CI) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including glyceraldehyde-3-phosphate dehydrogenase and dihydrofolate reductase. Additionally, it has been shown to have antitumor activity and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-(9CI) is its ability to inhibit the activity of certain enzymes, making it a valuable tool in enzyme kinetics studies. Additionally, its ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for research involving cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-(9CI). One potential direction is the development of new pharmaceuticals and bioactive compounds based on the structure of this compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in cancer therapy. Finally, research could be conducted to explore the potential use of this compound in other fields, such as agriculture or environmental science.
合成法
The synthesis of cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-(9CI) can be achieved through several different methods. One of the most common methods is the reaction of cyclopropanecarboxylic acid with isopropylamine in the presence of a catalyst. Another method involves the reaction of cyclopropanecarboxylic acid with diisopropylamine in the presence of a reducing agent. Both methods result in the formation of the desired compound with high yields.
科学的研究の応用
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)-(9CI) has been used extensively in scientific research due to its unique properties. It has been shown to be a potent inhibitor of certain enzymes, making it a valuable tool in enzyme kinetics studies. Additionally, it has been used in the synthesis of various pharmaceuticals and other bioactive compounds.
特性
CAS番号 |
162679-89-2 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
1-amino-2-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-4(2)5-3-7(5,8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10) |
InChIキー |
GFIRYOYQBKQVOL-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC1(C(=O)O)N |
正規SMILES |
CC(C)C1CC1(C(=O)O)N |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



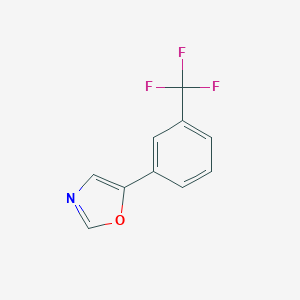
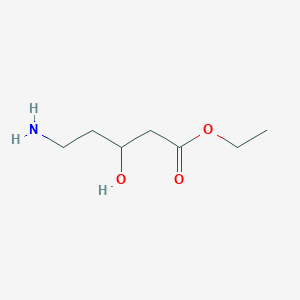
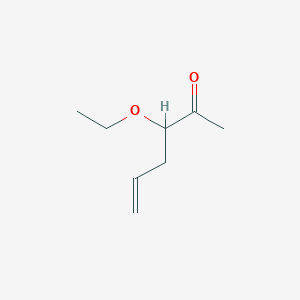
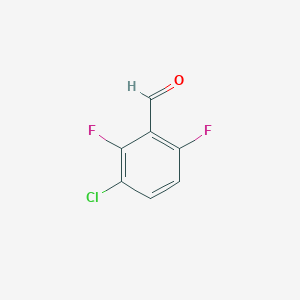
![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)
